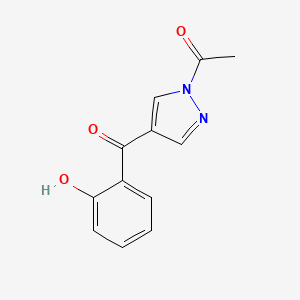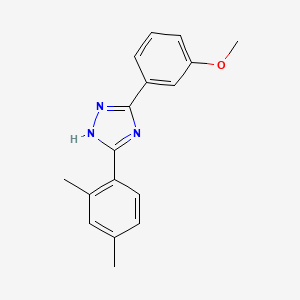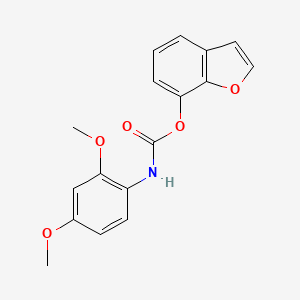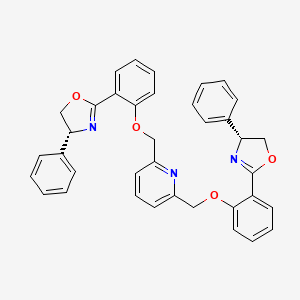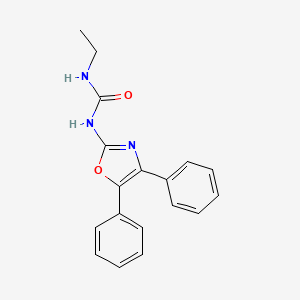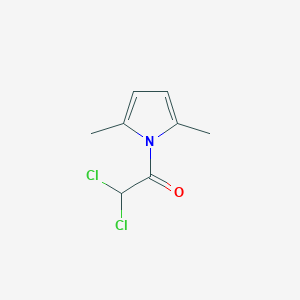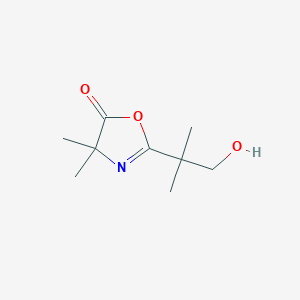
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is an organic compound that belongs to the oxazolone family. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and an oxazolone ring. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethyl-1,3-dioxolane-4,5-dione under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring.
Industrial Production Methods
In industrial settings, the production of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxazolone ring can be reduced to form an amine.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 2-(1-Keto-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one.
Reduction: Formation of 2-(1-Amino-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one.
Substitution: Formation of various substituted oxazolones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of polymers and advanced materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazolone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and methyl group but different overall structure.
2-Hydroxy-2-methylpropanoic acid: Another compound with a hydroxy and methyl group but lacks the oxazolone ring.
Uniqueness
2-(1-Hydroxy-2-methylpropan-2-yl)-4,4-dimethyloxazol-5(4H)-one is unique due to its oxazolone ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where specific reactivity is required.
Propiedades
Número CAS |
650625-35-7 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-(1-hydroxy-2-methylpropan-2-yl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H15NO3/c1-8(2,5-11)6-10-9(3,4)7(12)13-6/h11H,5H2,1-4H3 |
Clave InChI |
QTAIZKOINZHSRF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OC(=N1)C(C)(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



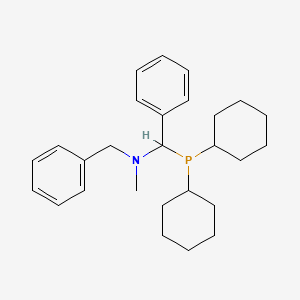
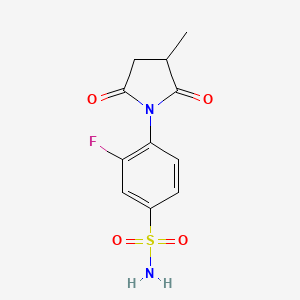
![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
